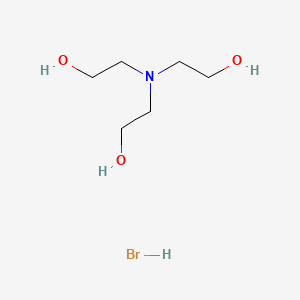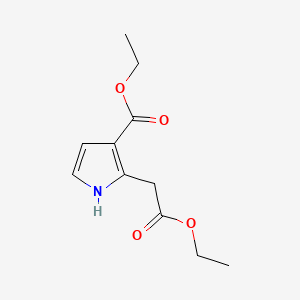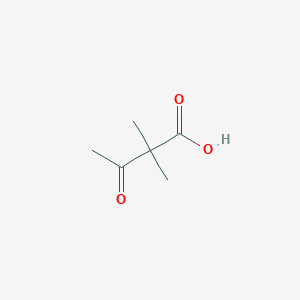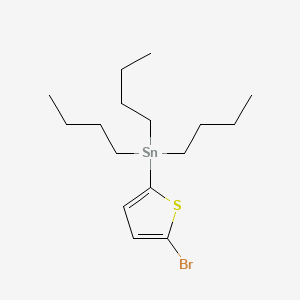
(5-Bromothiophen-2-yl)tributylstannane
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a Stille coupling reaction . Specifically, thiophene derivatives (such as thiophene, thieno[3,2-b]thiophene, dithieno[3,2-b:2’,3’-d]thiophene, or thieno[2,3-d]thiophene) are coupled with tris(5-bromothiophen-2-yl)-1,3,5-triazine as the acceptor unit. By varying the size of the thiophene derivatives, the resulting polymers exhibit different band gaps (Eg) .
Aplicaciones Científicas De Investigación
Radical Cyclizations
Efficiency in Radical Cyclizations : (5-Bromothiophen-2-yl)tributylstannane demonstrates significant efficiency as a radical acceptor in radical-mediated intramolecular cyclizations. This is evident in its reaction with 5-bromo-2-pentanol, which results in the synthesis of compounds like (±) (cis-6-methyltetrahydropyran-2-yl)acetic acid, a known component of civet (Lee, Jin, Lee, & Min, 1993).
Influence on Regioselectivity : The compound shows a remarkable effect on the regioselectivity of cyclization reactions, as seen in the treatment of various bromides and alkenes with tributylstannane (Beckwith & Lawrence, 1979).
Electropolymerization and Complex Formation
- Catalytic System for Coupling Reactions : A new catalytic system utilizing thienylstannanes, including (5-Bromothiophen-2-yl)tributylstannane, has been developed for coupling with dibromopyridine. This system is useful in the synthesis and electropolymerization of complex organic molecules (Krompiec et al., 2008).
Organic Synthesis and Antibacterial Activities
Applications in Organic Synthesis : This compound is instrumental in the synthesis of various organic structures, including pyrrolidinones and pyrrolooxazolones, demonstrating high diastereoselectivity and efficacy in radical cyclizations (Yuasa, Ando, & Shibuya, 1996).
Antibacterial and Antifungal Properties : Compounds synthesized using (5-Bromothiophen-2-yl)tributylstannane have shown notable antibacterial and antifungal activities. This includes a variety of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones (Sharma et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
(5-bromothiophen-2-yl)-tributylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrS.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPYNNAAWHVCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BrSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577729 | |
| Record name | (5-Bromothiophen-2-yl)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromothiophen-2-yl)tributylstannane | |
CAS RN |
143724-36-1 | |
| Record name | (5-Bromothiophen-2-yl)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



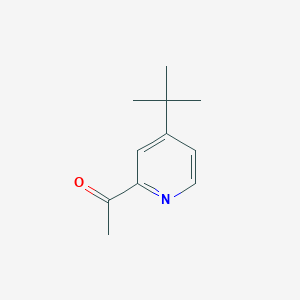
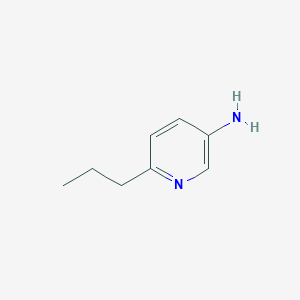
![2,2-Difluoro-5-methylbenzo[d][1,3]dioxole](/img/structure/B1610886.png)
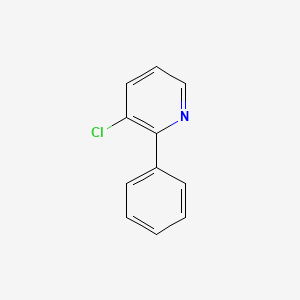
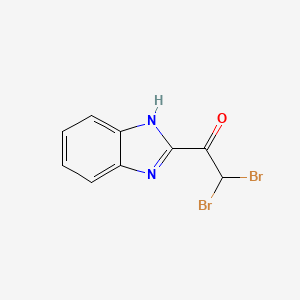
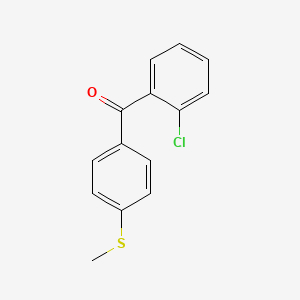
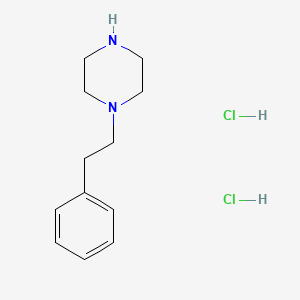

![3-Methylimidazo[1,2-a]pyridine](/img/structure/B1610896.png)
